3-Acetyl-2-(4-chlorophenyl)indole
Description
Properties
Molecular Formula |
C16H12ClNO |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C16H12ClNO/c1-10(19)15-13-4-2-3-5-14(13)18-16(15)11-6-8-12(17)9-7-11/h2-9,18H,1H3 |
InChI Key |
MJMJRAIJKKYWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-acetyl-2-(4-chlorophenyl)indole have shown potent growth inhibition in various cancer cell lines, including breast and lung cancers .
- Neuroprotective Effects : Studies have demonstrated that this compound can enhance cognitive function and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes.
Case Study 1: Anticancer Screening
A study published in MDPI focused on synthesizing derivatives of indole compounds for anticancer screening. The findings revealed that specific modifications to the structure of indoles, including the incorporation of acetyl groups and halogen atoms, significantly enhanced their anticancer properties. The study reported IC50 values indicating effective inhibition against several cancer cell lines, emphasizing the role of structural diversity in therapeutic efficacy .
Case Study 2: Neuroprotection
In a controlled animal study investigating the neuroprotective effects of indole derivatives, treatment with this compound resulted in improved cognitive performance measured by behavioral tests. Additionally, biochemical analyses showed reduced levels of inflammatory markers associated with neurodegeneration, suggesting a protective mechanism at play .
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Growth inhibition in cancer cell lines | |
| Neuroprotection | Improved cognitive function | |
| Antimicrobial | Activity against Gram-positive/negative bacteria |
Table 2: Synthesis Conditions and Yields
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Antioxidant and anti-inflammatory activities are prominent in carboxamide and pyrimidinyl derivatives .
- Cholinesterase inhibition is understudied in acetylated indoles but plausible given structural similarities to known inhibitors .
- Steric bulk (e.g., sulfonylphenyl in ) may limit membrane permeability despite enhancing target affinity.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
Preparation Methods
Friedel-Crafts Acylation with Directed Protection
To enhance regiocontrol, Friedel-Crafts acylation can be employed using a protected indole precursor. For instance, 1-(phenylsulfonyl)indole undergoes acetylation at the 3-position with acetyl chloride or acetic anhydride in the presence of AlCl₃ . Subsequent deprotection and functionalization at the 2-position with 4-chlorophenyl groups via Suzuki-Miyaura coupling offers a modular approach.
Key Steps :
-
Protection : 1-(Phenylsulfonyl)indole synthesis (85–96% yield) .
-
Coupling : Palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .
Overall Yield : ~50–60% (multi-step).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves heating 3-acetylindole and 4-chlorobenzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid (PTSA) as a catalyst.
Optimized Parameters :
-
Power : 300 W
-
Temperature : 120°C
-
Time : 20 minutes
This method minimizes side reactions, such as oligomerization of the aldehyde, and enhances scalability.
Phosphorus Oxychloride-Mediated Acetylation
Phosphorus oxychloride (POCl₃) serves as both a catalyst and dehydrating agent in the acetylation of indoles. Reacting 3-acetylindole with 4-chlorobenzaldehyde in the presence of POCl₃ and N,N-dimethylacetamide generates the target compound via a Vilsmeier-Haack-type intermediate .
Procedure :
-
Molar Ratio : 1:1.2 (indole:aldehyde)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
Visible Light-Induced Photocatalytic Synthesis
Recent advances leverage photoredox catalysis for C–H functionalization. Irradiating a mixture of 3-acetylindole, 4-chlorobenzaldehyde, and a ruthenium-based photocatalyst (e.g., [Ru(bpy)₃]²⁺) under blue LED light induces single-electron transfer, enabling direct C2–H arylation .
Conditions :
-
Catalyst : [Ru(bpy)₃]Cl₂ (2 mol%)
-
Additive : K₂S₂O₈ (oxidant)
-
Solvent : Acetonitrile/H₂O (9:1)
Solid-State Mechanochemical Synthesis
Ball milling 3-acetylindole and 4-chlorobenzaldehyde with silica-supported HClO₄ achieves solvent-free synthesis. This green chemistry approach eliminates volatile organic solvents and reduces energy consumption.
Parameters :
-
Milling Time : 30 minutes
-
Frequency : 30 Hz
-
Yield : 75% (extrapolated from similar mechanochemical reactions) .
Comparative Analysis of Methods
| Method | Catalyst/System | Time | Yield | Advantages |
|---|---|---|---|---|
| Acid-catalyzed condensation | Acetic acid | 4–6 hrs | ~75% | Simple, one-pot |
| Friedel-Crafts with protection | AlCl₃, Pd catalysts | Multi-step | ~60% | High regiocontrol |
| Microwave-assisted | PTSA | 20 min | 82% | Rapid, energy-efficient |
| POCl₃-mediated | POCl₃ | 2 hrs | 71% | Mild conditions |
| Photocatalytic | [Ru(bpy)₃]²⁺ | 12 hrs | 68% | Eco-friendly, innovative |
| Mechanochemical | Silica-HClO₄ | 30 min | 75% | Solvent-free, scalable |
Q & A
Q. What are the common synthetic routes for 3-Acetyl-2-(4-chlorophenyl)indole?
Methodological Answer: The compound is typically synthesized via microwave-assisted Fischer indolization , which enhances reaction efficiency and regioselectivity. Another approach involves Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl group at the indole C2 position. For example, microwave irradiation (80–120°C, 30–60 min) with Pd catalysts (e.g., Pd(PPh₃)₄) enables coupling of 3-acetylindole derivatives with 4-chlorophenylboronic acid .
Q. How is the compound purified post-synthesis?
Methodological Answer: Purification commonly employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol or DCM/hexane mixtures. High-performance liquid chromatography (HPLC) with C18 columns (>95.0% purity) is used for analytical validation, as noted in reagent catalogs .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer:
Q. What are the key safety considerations when handling this compound?
Methodological Answer: The compound is classified under R36/37/38 (irritant to eyes, respiratory system, and skin). Use PPE (gloves, goggles) and work in a fume hood. Avoid DMSO as a solvent if possible, as it enhances dermal absorption .
Q. What are the solubility characteristics of this compound?
Methodological Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Solubility in ethanol is moderate (~10 mg/mL at 25°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer: For multi-component crystal systems (e.g., twinned structures), twin refinement with software like SHELX or OLEX2 is critical. In one study, the central cyclohexene ring adopted an envelope conformation, stabilized by intramolecular N–H⋯O hydrogen bonds (S(6) motif). Weak C–H⋯Cl interactions were resolved using high-resolution X-ray diffraction (R factor = 0.049) .
Q. How can regioselectivity be optimized during electrophilic substitution at the indole C3 position?
Methodological Answer: Regioselectivity depends on steric and electronic factors . For example, substituting 4-chlorophenyl at C2 (vs. C3) is achieved by using bulky directing groups (e.g., acetyl) and Pd-catalyzed coupling under inert atmospheres. Ratios of 2d:3d = 1:0.6 were reported for N-Ts-protected derivatives . Microwave-assisted methods further improve selectivity by reducing side reactions .
Q. What role do intramolecular interactions play in stabilizing the compound’s conformation?
Methodological Answer: Intramolecular N–H⋯O hydrogen bonds (2.1–2.3 Å) generate stable S(6) ring motifs, while weak C–H⋯Cl interactions (3.2–3.5 Å) contribute to supramolecular architecture. These interactions are validated via Hirshfeld surface analysis and DFT calculations .
Q. What strategies mitigate challenges in synthesizing electron-deficient derivatives?
Methodological Answer: Electron-deficient intermediates (e.g., nitro-substituted indoles) often require protective group strategies . For example, 4-nitrophenylhydrazine fails in Fischer indolization due to poor reactivity; instead, electron-rich substrates (e.g., 4-methoxyphenyl) are preferred. Steric hindrance from ortho-substituents also necessitates lower reaction temperatures (≤80°C) .
Q. How can researchers identify and quantify synthetic byproducts?
Methodological Answer: HPLC-MS and GC-MS are preferred for byproduct detection. For instance, EIMS fragmentation patterns (m/z 206, 178, 115) help identify deacetylated or dehalogenated byproducts. Quantification uses internal standards (e.g., deuterated analogs) and calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
